![molecular formula C9H10F3NO B3288154 2-[2-(Trifluoromethyl)phenoxy]ethanamine CAS No. 850895-65-7](/img/structure/B3288154.png)
2-[2-(Trifluoromethyl)phenoxy]ethanamine
Vue d'ensemble
Description
2-[2-(Trifluoromethyl)phenoxy]ethanamine is a chemical compound with the molecular formula C9H10F3NO . It has a molecular weight of 205.18 . The compound is also known by its IUPAC name, 2-[3-(trifluoromethyl)phenoxy]ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10F3NO/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6H,4-5,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine is a crucial intermediate in the synthesis of Silodosin, a medication used for treating benign prostatic hyperplasia. A novel synthetic route for this compound has been developed, starting from 2-nitrochlorobenzene and involving various steps like O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis. This method is noted for its convenience and economic efficiency (Luo, Chen, Zhang, & Huang, 2008).
Analytical Characterization and Forensic Analysis
A class of psychoactive compounds, 4-substituted 2-(4-X-2, 5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine (25X-NBOH, X = Cl, Br, or I), has been identified for forensic analysis. These compounds are challenging to detect due to their low concentrations and thermolabile nature. Heptafluorobutyric anhydride (HFBA) derivatization followed by mass spectrometric analysis is recommended for routine forensic analysis of these NBOH and NBOMe analogs, demonstrating their practical application in legal and forensic settings (Lum, Brettell, Brophy, & Hibbert, 2020).
Therapeutic Research
A study explored the use of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene) combined with doxorubicin for treating metastatic/recurrent breast cancer. The research showed that DPPE augmented chemotherapy cytotoxicity in vitro and in vivo. The combination of DPPE and doxorubicin was compared to doxorubicin alone, revealing a significant improvement in overall survival. This demonstrates DPPE's potential as a chemopotentiating agent in cancer treatment (Reyno et al., 2004).
Antimicrobial and Antidiabetic Studies
Research involving the synthesis of Schiff bases from 2-(2-methoxyphenoxy)ethanamine and aromatic aldehydes through sonication method highlighted their antimicrobial and antidiabetic properties. These compounds exhibited inhibition of bacterial growth and α-amylase, an enzyme involved in carbohydrate metabolism. The study suggests these synthesized compounds as potential inhibitors for COVID-19 by docking active site interactions, thus underscoring their relevance in current pharmaceutical research (G et al., 2023).
Anticancer and Cell Proliferation Studies
N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene) has been shown to target breast tumor-initiating cells (TICs). At physiologically attainable concentrations, DPPE reduced tumorsphere formation and viability of CD44+:CD24−/low breast cancer cells. This study provides insights into DPPE's potential as a targeted therapy for breast cancer (Deng, Liu, Pritchard, Eisen, & Zacksenhaus, 2009).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13/h1-4H,5-6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWBAAWPVVQBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



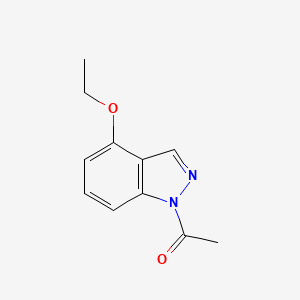

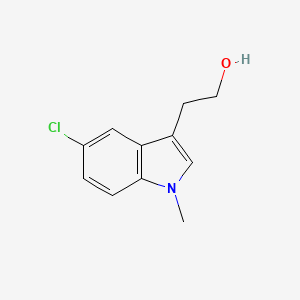
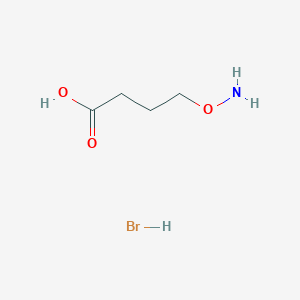
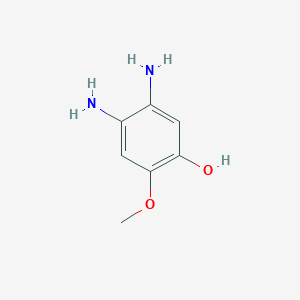
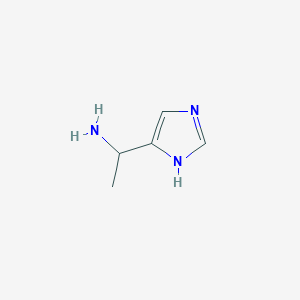

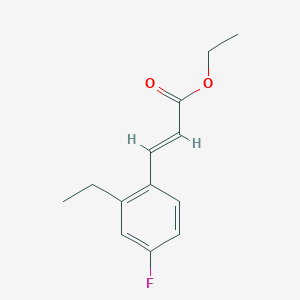
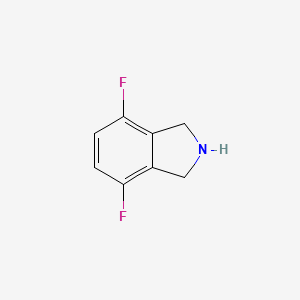

![2,3-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B3288162.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3288171.png)